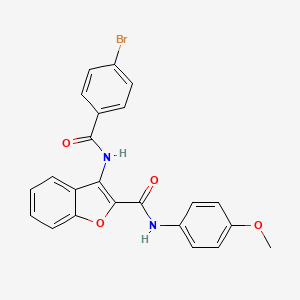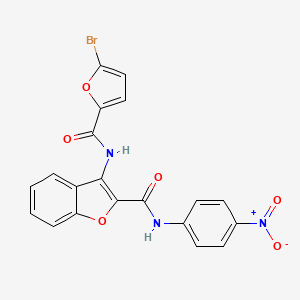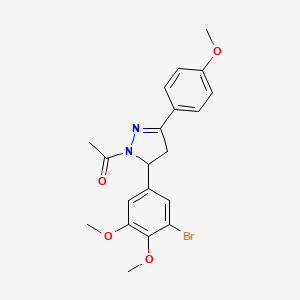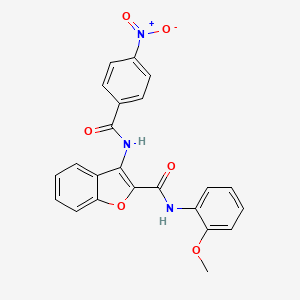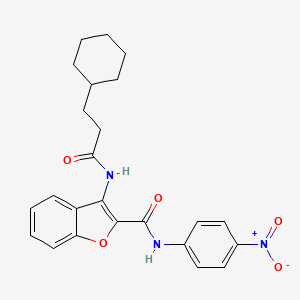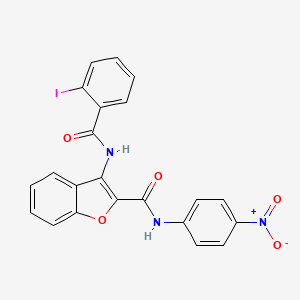
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide
Vue d'ensemble
Description
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide, also known as NPBC, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. NPBC is a benzofuran derivative that has been synthesized through a multistep process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been reported to inhibit the activity of protein kinase B (Akt), which is a key signaling protein involved in cell survival and proliferation. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has also been shown to have other biochemical and physiological effects. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been reported to have anti-inflammatory effects, and it has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has also been reported to have neuroprotective effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide in lab experiments is its potential specificity for cancer cells. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been shown to have minimal toxicity to normal cells, which makes it an attractive candidate for cancer therapy. However, one of the limitations of using N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide and to optimize its dosing and administration.
Orientations Futures
There are several future directions for research on N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide, which could improve the yield and purity of the product. Another area of interest is the optimization of dosing and administration of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide, particularly in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide and to identify potential biomarkers that could be used to predict patient response to N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide treatment. Finally, more research is needed to explore the potential use of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been reported to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c27-20(14-31-17-6-2-1-3-7-17)25-21-18-8-4-5-9-19(18)32-22(21)23(28)24-15-10-12-16(13-11-15)26(29)30/h1-13H,14H2,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSOGCVGMHORAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





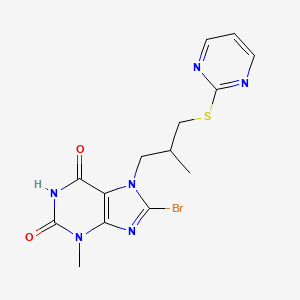
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3295437.png)
